9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-
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Overview
Description
9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-: is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental structure in many biological molecules, including DNA and RNA. The compound features a phenylmethyl group and a thienyl group attached to the purine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the purine ring or the thienyl group, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, or organometallic compounds can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring or the phenylmethyl group.
Scientific Research Applications
9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylmethyl and thienyl groups may enhance binding affinity and specificity, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
9H-Purine, 9-(phenylmethyl)-: Lacks the thienyl group, which may result in different chemical and biological properties.
9H-Purine, 6-(2-thienyl)-: Lacks the phenylmethyl group, potentially affecting its reactivity and interactions.
9H-Purine, 9-(phenylmethyl)-6-(2-furyl)-: Contains a furyl group instead of a thienyl group, which may alter its electronic properties and reactivity.
Uniqueness: : The presence of both the phenylmethyl and thienyl groups in 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- imparts unique chemical and biological properties, making it distinct from other purine derivatives. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
160516-05-2 |
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Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9-benzyl-6-thiophen-2-ylpurine |
InChI |
InChI=1S/C16H12N4S/c1-2-5-12(6-3-1)9-20-11-19-15-14(13-7-4-8-21-13)17-10-18-16(15)20/h1-8,10-11H,9H2 |
InChI Key |
PAAXDEJAQCUKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CS4 |
Origin of Product |
United States |
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